molecular formula C10H6F3NO B12952698 3-(Trifluoromethyl)quinolin-8-ol

3-(Trifluoromethyl)quinolin-8-ol

Cat. No.: B12952698
M. Wt: 213.16 g/mol
InChI Key: HVYWTFSZBPQWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This reaction yields the desired compound with a moderate yield of 49%.

Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)quinolin-8-ol may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)quinolin-8-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)quinolin-5-ol
  • 8-(Trifluoromethyl)quinolin-3-ol

Comparison: 3-(Trifluoromethyl)quinolin-8-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 3-(Trifluoromethyl)quinolin-5-ol and 8-(Trifluoromethyl)quinolin-3-ol, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

3-(trifluoromethyl)quinolin-8-ol

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-4-6-2-1-3-8(15)9(6)14-5-7/h1-5,15H

InChI Key

HVYWTFSZBPQWJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.